5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Overview
Description
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C13H11N5 and its molecular weight is 237.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit comprehensive bioactivities, including antibacterial, antifungal, and antimicrobial effects .
Mode of Action
Triazoles, structurally similar to imidazoles, are known to act by inhibiting the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes . This inhibition disrupts cell membrane synthesis, leading to fungal cell death .
Biochemical Pathways
Similar triazole derivatives are known to interfere with the ergosterol biosynthesis pathway in fungi, leading to disruption of the fungal cell membrane and cell death .
Result of Action
Similar triazole derivatives have been reported to exhibit antimicrobial activity, potentially through the disruption of cell membrane synthesis in fungi .
Biochemical Analysis
Biochemical Properties
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind to enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For instance, it can interact with cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target. For example, the compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, but it may degrade in the presence of certain enzymes or under extreme pH conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding proteins in the blood can influence the compound’s distribution to various tissues, impacting its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes . For example, localization to the nucleus allows the compound to interact with DNA and transcription factors, influencing gene expression .
Properties
IUPAC Name |
5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUGXHSDZUNYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-83-3 | |
Record name | 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.